molecular formula C6H4BrF2N B6153137 5-(bromomethyl)-2,3-difluoropyridine CAS No. 1227574-07-3

5-(bromomethyl)-2,3-difluoropyridine

Cat. No.: B6153137
CAS No.: 1227574-07-3
M. Wt: 208.00 g/mol
InChI Key: HYJHPAORWXDJKD-UHFFFAOYSA-N
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Description

5-(bromomethyl)-2,3-difluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the 5-position and two fluorine atoms at the 2- and 3-positions of the pyridine ring. Halogenated pyridines are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-2,3-difluoropyridine typically involves the bromination of 2,3-difluoropyridine. One common method is the reaction of 2,3-difluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 5-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-2,3-difluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Cross-coupling reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

    Oxidation and reduction: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-coupling reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Cross-coupling reactions: Biaryl or alkyl-aryl derivatives.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

5-(bromomethyl)-2,3-difluoropyridine has several applications in scientific research:

    Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory agents.

    Organic synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Material science: It is employed in the preparation of functional materials such as liquid crystals and organic semiconductors.

    Biological studies: The compound is used in the design of probes and ligands for studying biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-2,3-difluoropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins or DNA. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(chloromethyl)-2,3-difluoropyridine
  • 5-(iodomethyl)-2,3-difluoropyridine
  • 5-(methyl)-2,3-difluoropyridine

Uniqueness

5-(bromomethyl)-2,3-difluoropyridine is unique due to the presence of the bromomethyl group, which offers distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom provides a balance between reactivity and stability, making it suitable for various synthetic transformations. Additionally, the combination of bromine and fluorine atoms in the pyridine ring enhances the compound’s versatility in chemical and biological applications.

Properties

CAS No.

1227574-07-3

Molecular Formula

C6H4BrF2N

Molecular Weight

208.00 g/mol

IUPAC Name

5-(bromomethyl)-2,3-difluoropyridine

InChI

InChI=1S/C6H4BrF2N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2

InChI Key

HYJHPAORWXDJKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)F)CBr

Purity

95

Origin of Product

United States

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